![molecular formula C18H23FN4O2S B2381411 4-fluoro-N-[2-(4-methylpiperazin-1-yl)-2-pyridin-3-ylethyl]benzenesulfonamide CAS No. 862827-24-5](/img/structure/B2381411.png)

4-fluoro-N-[2-(4-methylpiperazin-1-yl)-2-pyridin-3-ylethyl]benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

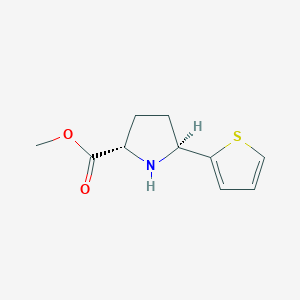

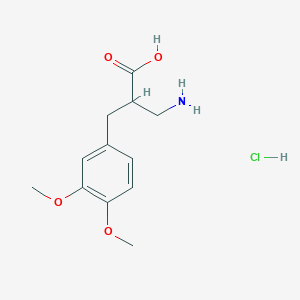

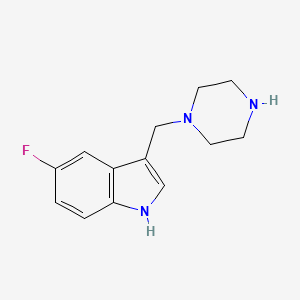

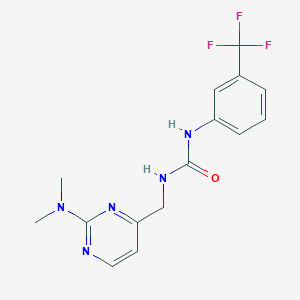

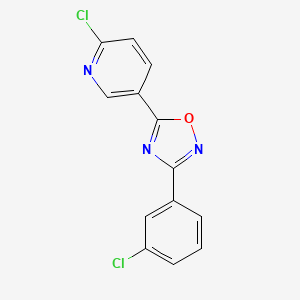

This compound belongs to the class of organic compounds known as benzenesulfonamides . It is a member of piperazines . The molecular formula is C17H20FN3O2S .

Molecular Structure Analysis

The molecular weight of this compound is 349.4 g/mol . The InChI string is InChI=1S/C17H20FN3O2S/c1-20-10-12-21 (13-11-20)16-6-4-15 (5-7-16)19-24 (22,23)17-8-2-14 (18)3-9-17/h2-9,19H,10-13H2,1H3 . The canonical SMILES is CN1CCN (CC1)C2=CC=C (C=C2)NS (=O) (=O)C3=CC=C (C=C3)F .Physical And Chemical Properties Analysis

This compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . It has a rotatable bond count of 4 . The topological polar surface area is 61 Ų . The exact mass and monoisotopic mass are both 349.12602622 g/mol .Wissenschaftliche Forschungsanwendungen

Metabolic Pathways and Biotransformation : A study investigated the metabolism of a similar compound, 4‐fluoro‐N‐(1‐{2‐[(propan‐2‐yl)phenoxy]ethyl}‐8‐azabicyclo[3.2.1]octan‐3‐yl)‐benzenesulfonamide, which is a novel 5‐HT7 receptor antagonist with antidepressant-like and anxiolytic properties. The research explored its biotransformation through in vitro microsomal models, microbial models, and in silico predictions. This work is crucial in understanding the compound's metabolic pathways and its potential as a high-clearance agent (Słoczyńska et al., 2018).

Potential in HIV-1 Infection Prevention : Another study focused on methylbenzenesulfonamide derivatives, noting their increasing interest due to active groups like pyridine and benzenesulfonyl. These small molecular antagonists have potential as targeting preparations in the prevention of human HIV-1 infection (Cheng De-ju, 2015).

Inhibitors of Kynurenine 3-Hydroxylase : Research on N-(4-phenylthiazol-2-yl)benzenesulfonamides, including variants with benzenesulfonamide moieties, demonstrated their role as high-affinity inhibitors of kynurenine 3-hydroxylase. This is significant for investigating the pathophysiological role of the kynurenine pathway in neuronal injury (Röver et al., 1997).

COX-2 Inhibition for Pain Treatment : A study on 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives, closely related to the compound , explored their role as selective cyclooxygenase-2 (COX-2) inhibitors. This research is important for developing treatments for conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).

Photodynamic Therapy Applications : A 2022 study synthesized zinc(II) phthalocyanine substituted with benzenesulfonamide units containing Schiff base. This compound has potential as a photosensitizer in photodynamic therapy, an alternative therapy in cancer treatment (Öncül et al., 2022).

Wirkmechanismus

Target of Action

Similar compounds have been found to interact with various receptors and enzymes, which could provide a hint to its potential targets .

Mode of Action

Based on the structure and known activities of similar compounds, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .

Biochemical Pathways

Similar compounds have been found to exhibit anti-inflammatory effects, suggesting that they may modulate inflammatory pathways

Result of Action

Similar compounds have been found to exhibit anti-inflammatory effects, suggesting that they may reduce inflammation at the molecular and cellular levels .

Eigenschaften

IUPAC Name |

4-fluoro-N-[2-(4-methylpiperazin-1-yl)-2-pyridin-3-ylethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23FN4O2S/c1-22-9-11-23(12-10-22)18(15-3-2-8-20-13-15)14-21-26(24,25)17-6-4-16(19)5-7-17/h2-8,13,18,21H,9-12,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZWIUWJALCREIQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNS(=O)(=O)C2=CC=C(C=C2)F)C3=CN=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23FN4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-N-[2-(4-methylpiperazin-1-yl)-2-pyridin-3-ylethyl]benzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dimethoxyphenyl)-2-methyl-5-[5-(pyrrolidin-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]benzenesulfonamide](/img/structure/B2381329.png)

![Ethyl 5-[(Z)-2-cyano-3-oxo-3-(propylamino)prop-1-enyl]-1,2-oxazole-3-carboxylate](/img/structure/B2381332.png)

![(7-{[(4-Ethenylphenyl)methyl]sulfanyl}-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2381335.png)

![2,6-dioxo-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-1,2,3,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B2381336.png)

![2-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-6-(2-fluorophenyl)pyridazin-3(2H)-one](/img/structure/B2381338.png)

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2381340.png)